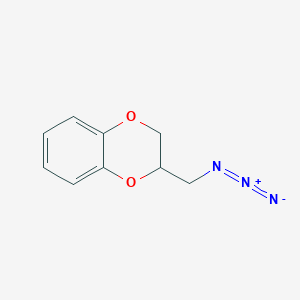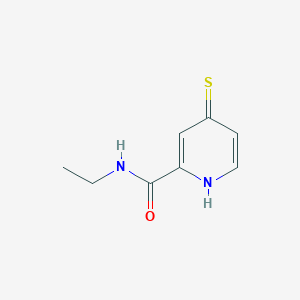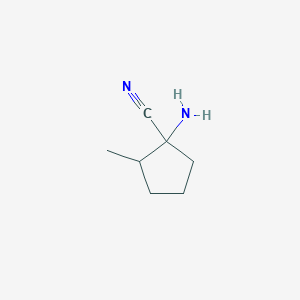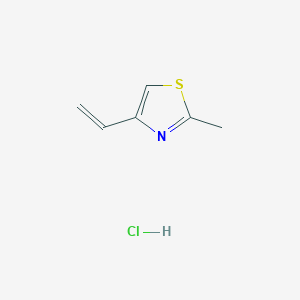![molecular formula C24H42O21 B12315616 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate. It consists of multiple hydroxyl groups and glycosidic linkages, indicating it is likely a polysaccharide or oligosaccharide. These compounds are essential in various biological processes and have significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. These reactions often use glycosyl donors and acceptors under acidic or enzymatic conditions to form glycosidic bonds. Protecting groups are commonly used to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. Fermentation processes using microorganisms that naturally produce these compounds are also common.
Análisis De Reacciones Químicas
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Aldehyde groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldonic acids, while reduction can yield alditols.
Aplicaciones Científicas De Investigación
Complex carbohydrates have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Play crucial roles in cell-cell communication and immune response.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in food, cosmetics, and pharmaceuticals for their thickening and stabilizing properties.
Mecanismo De Acción
The mechanism of action of complex carbohydrates involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger various biological pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units.
Starch: A polysaccharide consisting of amylose and amylopectin.
Glycogen: A polysaccharide that serves as a form of energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific structure and the arrangement of its glycosidic linkages, which can impart unique physical and chemical properties.
Propiedades
Fórmula molecular |
C24H42O21 |
|---|---|
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2 |
Clave InChI |
CTEMZTQLPNKNKP-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)



![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
